Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The introduction of ethyl, methoxy, and methyl groups can be achieved through various substitution reactions. For example, ethyl groups can be introduced via alkylation reactions using ethyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other quinoline-based compounds.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinacrine: Another anti-malarial drug with structural similarities.
Uniqueness
3,6-DIETHYL 4-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methoxy, and methyl groups, along with the amino substitution, differentiates it from other quinoline derivatives and may contribute to its unique activity profile in various applications.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
diethyl 4-(2-methoxy-5-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-5-29-22(26)15-8-9-18-16(12-15)21(17(13-24-18)23(27)30-6-2)25-19-11-14(3)7-10-20(19)28-4/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
DHPXZGBISPJLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
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